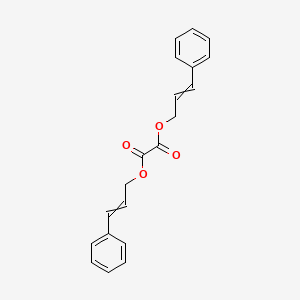
Bis(3-phenylprop-2-en-1-yl) ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-phenylprop-2-en-1-yl) ethanedioate, also known as ethanedioic acid, bis(3-phenyl-2-propenyl) ester, is an organic compound with the molecular formula C20H18O4. This compound is characterized by the presence of two phenylprop-2-en-1-yl groups attached to an ethanedioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-phenylprop-2-en-1-yl) ethanedioate typically involves the esterification of oxalic acid with 3-phenylprop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water and drive the reaction to completion. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-phenylprop-2-en-1-yl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylprop-2-en-1-yl derivatives .
Aplicaciones Científicas De Investigación
Bis(3-phenylprop-2-en-1-yl) ethanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which Bis(3-phenylprop-2-en-1-yl) ethanedioate exerts its effects involves interactions with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in biochemical reactions. Additionally, the phenylprop-2-en-1-yl groups can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethanedioic acid, bis(3-phenyl-2-propenyl) ester: A closely related compound with similar structural features.
3-Phenylprop-2-enal: Another compound with a phenylprop-2-en-1-yl group, but with different functional groups.
1-Phenylprop-2-en-1-one: Shares the phenylprop-2-en-1-yl moiety but differs in its overall structure
Uniqueness
Bis(3-phenylprop-2-en-1-yl) ethanedioate is unique due to its specific combination of ester and phenylprop-2-en-1-yl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
111944-30-0 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
bis(3-phenylprop-2-enyl) oxalate |
InChI |
InChI=1S/C20H18O4/c21-19(23-15-7-13-17-9-3-1-4-10-17)20(22)24-16-8-14-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clave InChI |
DVLISISPUZOVBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC(=O)C(=O)OCC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
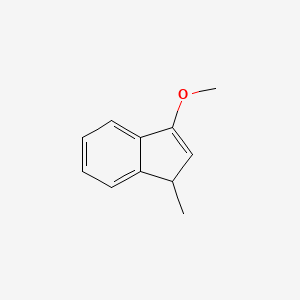
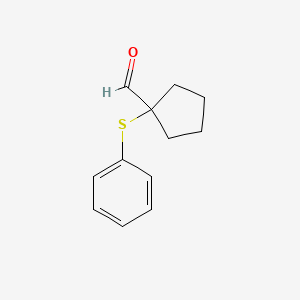
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
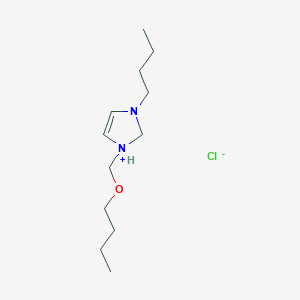
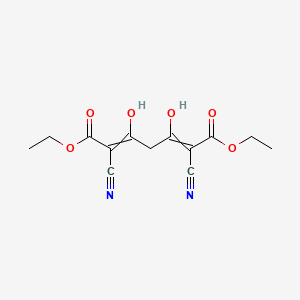
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
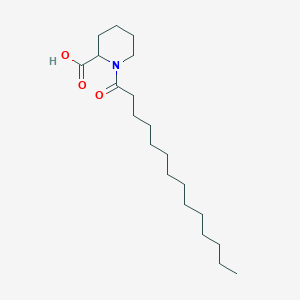
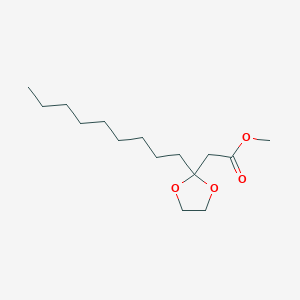

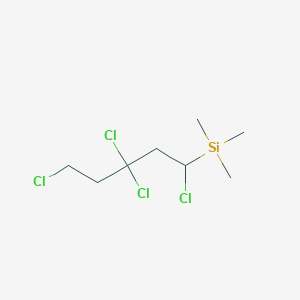
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
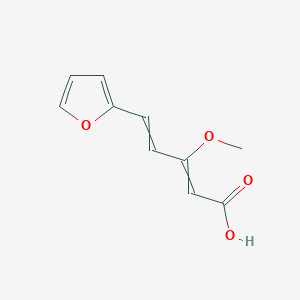
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
